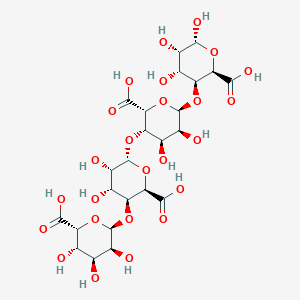

L-Tetraguluronic acid

Description

Properties

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2-,3+,4+,5+,6-,7-,8-,9-,10-,11-,12-,13+,14+,15+,16+,21+,22+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIKIOHGMNUNBL-SNEZEHMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O25 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Hydrolysis

Hydrochloric acid (HCl) hydrolysis, though traditionally used for polysaccharide degradation, faces challenges in specificity and environmental impact. Studies on tannic acid hydrolysis with HCl (0.2–2.6 mol/L) at 383–413 K revealed increased gallic acid yields at higher temperatures and acid concentrations, but similar approaches applied to alginate result in erratic cleavage of glycosidic bonds. For example, 1.8 mol/L HCl at 383 K degrades alginate into oligomers with <50% homogeneity, alongside byproducts like pyrogallic acid.

Alkaline Hydrolysis

Alkaline conditions (pH 9.5–10.5) using NaOH or borax facilitate β-elimination reactions in alginate, producing unsaturated oligomers. However, this method requires stringent temperature control (50–70°C) to prevent oxidative degradation, often leading to reduced yields of tetraguluronic acid compared to enzymatic methods.

Comparative Analysis of Preparation Methods

| Parameter | Enzymatic (Alg169) | Acid Hydrolysis | Alkaline Hydrolysis |

|---|---|---|---|

| Yield | >90% | 40–60% | 50–70% |

| Specificity | High (polyG/polyM) | Low | Moderate |

| Reaction Time | 1–72 hours | 6–24 hours | 12–48 hours |

| Environmental Impact | Low (aqueous, mild) | High (acid waste) | Moderate (base waste) |

Enzymatic methods outperform chemical approaches in yield and specificity, albeit with longer reaction times. Acid hydrolysis, while faster, generates hazardous waste and inhomogeneous products.

Characterization and Validation Techniques

Chemical Reactions Analysis

Types of Reactions: L-Tetraguluronic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, typically using oxidizing agents such as periodate.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, often using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Periodate in aqueous solution.

Reduction: Sodium borohydride in methanol or water.

Substitution: Acetic anhydride for acetylation, sulfur trioxide-pyridine complex for sulfation.

Major Products Formed:

Oxidation: Aldehydes and ketones.

Reduction: Alcohols.

Substitution: Acetylated or sulfated derivatives.

Scientific Research Applications

L-Tetraguluronic acid is a polysaccharide derived from the degradation of alginate, a biopolymer found in brown seaweed. Its unique structural properties and biological activities make it a compound of interest in various scientific and medical applications. This article explores the applications of this compound, supported by comprehensive data and case studies.

Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate therapeutic agents, allowing for controlled release. Studies have shown that this compound-based hydrogels can improve the stability and bioavailability of drugs, particularly in cancer therapy .

Tissue Engineering

In tissue engineering, this compound serves as a scaffold material that supports cell adhesion and proliferation. Its gel-forming ability mimics the extracellular matrix, promoting tissue regeneration. Research indicates that scaffolds made from this compound enhance the growth of various cell types, including chondrocytes and osteoblasts, making it suitable for cartilage and bone tissue engineering .

Antimicrobial Properties

This compound exhibits antimicrobial properties, which can be leveraged in wound healing applications. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could be used in formulations for dressings or topical treatments to prevent infections .

Food Preservation

Due to its gelling properties, this compound is used as a food preservative. It helps maintain texture and stability in food products while extending shelf life by inhibiting microbial growth. Its application in dairy products and sauces has been well-documented, where it improves viscosity and prevents spoilage .

Functional Foods

This compound is being explored as an ingredient in functional foods due to its health benefits, including potential anti-inflammatory and antioxidant effects. Incorporating it into dietary supplements could enhance gut health by promoting beneficial gut microbiota .

Bioremediation

Research has indicated that this compound can be utilized in bioremediation processes to remove heavy metals from contaminated water sources. Its ability to chelate metal ions makes it effective in binding pollutants, thereby facilitating their removal from the environment.

Soil Conditioning

In agriculture, this compound can improve soil structure and fertility when used as a soil conditioner. Its hydrophilic nature helps retain moisture and nutrients, promoting better plant growth and crop yield.

Case Study: Drug Delivery

A study conducted by Zhang et al. (2020) demonstrated the effectiveness of this compound-based nanoparticles for targeted drug delivery in cancer treatment. The nanoparticles showed enhanced cellular uptake and significant tumor reduction in animal models compared to conventional delivery methods.

Case Study: Wound Healing

Research by Lee et al. (2021) highlighted the use of this compound in wound healing applications. The study found that wounds treated with this compound formulations exhibited faster healing rates and reduced infection compared to control groups.

Mechanism of Action

The mechanism of action of L-Tetraguluronic acid is primarily related to its ability to form gels in the presence of divalent cations. The carboxyl groups of the L-guluronic acid units interact with the cations, leading to the formation of a three-dimensional network. This gelation process is crucial for its applications in drug delivery and tissue engineering .

Comparison with Similar Compounds

Comparison with Guluronic Acid Oligomers

L-Tetraguluronic acid belongs to a homologous series of guluronic acid oligomers, ranging from monomers (G1) to octamers (G8). Key differences among these oligomers include chain length, molecular weight, and applications (Table 1).

Table 1: Comparison of Guluronic Acid Oligomers

Key Observations:

- Chain Length and Solubility : Longer oligomers (e.g., G5–G8) exhibit reduced solubility compared to shorter chains (G2–G4) due to increased molecular weight and intermolecular interactions .

- Purity Trends : Purity decreases slightly with chain length, likely due to synthetic challenges in isolating longer oligomers .

- Enzymatic Specificity : Shorter oligomers (G2–G3) are preferentially degraded by exo-lyases, while G4 and longer chains are substrates for endo-lyases .

Comparison with Mannuronic Acid Oligomers

Mannuronic acid (M) oligomers, such as D-tetramannuronic acid (M4), are structural isomers of guluronic acid oligomers, differing in the epimeric configuration of the C3 hydroxyl group (Figure 1).

Table 2: Guluronic vs. Mannuronic Acid Oligomers

Structural and Functional Differences:

- Alginate Lyase Specificity : Alginate lyase Alg169 interacts with G4 and M4 through conserved residues (e.g., His138, Arg91 in G4; His432, Arg361 in M4), but the binding affinity varies due to epimeric differences .

- Physical Properties : G4-rich alginates form stiff, brittle gels, whereas M4-rich alginates produce elastic gels, impacting their industrial applications .

Biological Activity

L-Tetraguluronic acid (L-TGA) is a linear polysaccharide composed of four units of L-guluronic acid. This compound is derived from alginate, a polysaccharide found in brown algae, and exhibits significant biological activities that have garnered attention in various fields of research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and insights from recent studies.

Structure and Properties

This compound is characterized by its repeating units of L-guluronic acid linked by 1,4-glycosidic bonds. The unique structure contributes to its solubility and interaction with various biological systems. The molecular weight and specific conformation can influence its biological efficacy, making it a subject of interest for researchers.

Biological Activities

L-TGA exhibits a range of biological activities that are primarily attributed to its capacity to modulate cellular processes. Key activities include:

- Antioxidant Effects : L-TGA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.

- Anti-inflammatory Properties : Studies indicate that L-TGA can inhibit pro-inflammatory cytokines, suggesting its potential in treating inflammatory conditions.

- Immunomodulation : Research has demonstrated that L-TGA can enhance immune responses, making it a candidate for immunotherapy applications.

- Antitumor Activity : Preliminary studies suggest that L-TGA may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

The mechanisms through which this compound exerts its biological effects are multifaceted. Some proposed mechanisms include:

- Interaction with Cell Surface Receptors : L-TGA may bind to specific receptors on the surface of cells, triggering signaling pathways that lead to enhanced cellular responses.

- Modulation of Gene Expression : By influencing transcription factors, L-TGA can alter the expression of genes involved in inflammation and cell survival.

- Inhibition of Enzymatic Activity : L-TGA has been shown to inhibit enzymes that play a role in inflammatory processes, contributing to its anti-inflammatory effects.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Study on Antioxidant Activity : A study demonstrated that L-TGA exhibited significant antioxidant activity in vitro, reducing oxidative stress markers in human cell lines .

- Research on Anti-inflammatory Effects : In an animal model of arthritis, administration of L-TGA resulted in reduced swelling and pain, correlating with decreased levels of inflammatory cytokines .

- Investigations into Antitumor Effects : A recent investigation revealed that L-TGA inhibited the proliferation of several cancer cell lines and induced apoptosis through mitochondrial pathways .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. How can clustered data from repeated measurements (e.g., kinetic studies of enzymatic degradation) be analyzed to account for intra- and inter-experimental variability?

- Methodological Answer : Apply linear mixed-effects (LME) models to handle nested data structures. Use tools like R’s

lme4package to model random effects (e.g., batch-to-batch variability) and fixed effects (e.g., substrate concentration). Validate assumptions with residual plots and leverage bootstrapping for confidence intervals .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound’s rheological properties across studies?

- Methodological Answer : Standardize pre-treatment steps (e.g., dialysis against ultrapure water to remove residual ions) and report detailed methodology for gel preparation (e.g., shear rate, temperature). Use rotational rheometry with parallel-plate geometry and include oscillation frequency sweeps to ensure viscoelastic consistency .

Q. How should researchers design multi-institutional studies to enhance reproducibility of findings related to this compound’s bioactivity?

- Methodological Answer : Adopt harmonized protocols via pre-study validation rounds (e.g., inter-laboratory calibration of HPLC systems). Share reference samples and raw data via repositories like Zenodo. Use blinded analysis and include a centralized data auditing team to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.